1-Naphthyl-4-nitrophenyl ketone

Solid-state chemistry Formulation pre-screening Thermal analysis

Select 1-Naphthyl-4-nitrophenyl ketone (CAS 42495-51-2) for its decisive physicochemical advantages over simpler benzophenone analogs. The unique para-nitro substitution and 1-naphthyl group ensure distinct electronic properties and lipophilicity (LogP ~4.50), crucial for targeted biological activity in drug discovery. Its well-defined crystalline nature (mp 89-91°C) guarantees consistent automated solid dispensing and straightforward purification, mitigating the formulation risks associated with low-melting or amorphous alternatives. This pre-assembled building block eliminates the need for a challenging, regioselective Friedel-Crafts acylation, saving significant synthetic effort and purification costs for advanced intermediate and FTase inhibitor synthesis.

Molecular Formula C17H11NO3
Molecular Weight 277.27 g/mol
CAS No. 42495-51-2
Cat. No. B1367552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl-4-nitrophenyl ketone
CAS42495-51-2
Molecular FormulaC17H11NO3
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
InChIKeyQEJJBQZSHWHGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl-4-nitrophenyl ketone (CAS 42495-51-2): A Specialized Aryl-Naphthyl Methanone Building Block for Medicinal Chemistry and Organic Synthesis Procurement


1-Naphthyl-4-nitrophenyl ketone (CAS 42495-51-2), also known as naphthalen-1-yl-(4-nitrophenyl)methanone, is a synthetic aryl ketone bearing a 1-naphthyl group and a para-nitrophenyl group linked through a carbonyl bridge . It is primarily utilized as an advanced organic synthesis intermediate and a research tool in drug discovery, where its dual aromatic system and electron-deficient nitroaryl moiety offer distinct reactivity profiles compared to simpler benzophenone analogs [1]. The compound is typically supplied as a yellow to pale yellow crystalline powder with a minimum purity of 97% .

Why 1-Naphthyl-4-nitrophenyl ketone Cannot Be Simply Swapped for Other Aryl Ketone Analogs in Research and Industrial Processes


Generic substitution among aryl-naphthyl ketones fails because small structural perturbations—such as repositioning or removing the nitro group, or replacing the naphthalene with a simpler phenyl ring—dramatically alter the compound's electronic landscape, lipophilicity, and crystal packing, all of which are critical determinants of reactivity, solubility, and biological target engagement [1]. As demonstrated by the melting point of 89–91 °C for the para-nitro derivative versus 75–76 °C for the non-nitrated 1-naphthyl phenyl ketone, and the even higher 136–138 °C for 4-nitrobenzophenone, these structural analogues exhibit fundamentally different solid-state properties that can derail formulation development and purification protocols if interchanged without validation . Furthermore, class-level biological evidence indicates that moving the nitro substituent from the para to the ortho position on a naphthyl scaffold significantly diminishes antiproliferative potency, underscoring that the precise regiochemistry of the 4-nitro group is not merely ornamental but functionally decisive [2].

Quantified Differentiation Guide for 1-Naphthyl-4-nitrophenyl ketone (42495-51-2) Against Its Closest Structural Analogs


Para-Nitro Regioisomer Exhibits a 17–18% Higher Melting Point Than the Non-Nitrated Naphthyl Ketone Analog, Reflecting Superior Crystal Lattice Stability for Formulation Consistency

The melting point of 1-naphthyl-4-nitrophenyl ketone (89–91 °C) is approximately 18% higher than that of its non-nitrated structural analog 1-naphthyl phenyl ketone (75–76 °C) . This quantifiable difference, rooted in the additional dipole-dipole interactions and packing forces conferred by the para-nitro group, directly impacts thermal stability and solvent-free purification strategies. When compared to the alternative 4-nitrobenzophenone (136–138 °C), the target compound occupies a distinct thermal window, demonstrating that simple mixing of naphthyl and nitro functionalities does not yield a linear compromise in solid-state behavior .

Solid-state chemistry Formulation pre-screening Thermal analysis

Optimized Lipophilicity Window: 4-Nitro Regioisomer Achieves a Calculated LogP of 4.50, Balances Cellular Permeability Without the Excessive Hydrophobicity of Non-Nitrated Analogues

The calculated LogP for 1-naphthyl-4-nitrophenyl ketone is 4.50, identical to its meta-nitro (3-nitro) and nitro-on-naphthyl positional isomers based on standard algorithmic prediction [1]. However, this value places the compound in a strategically advantageous lipophilicity range compared to 1-naphthyl phenyl ketone, which is predicted to have a significantly higher LogP due to the absence of the polar nitro group. Within the context of the 'Lipinski Rule of 5' for drug-like molecules, a LogP approaching or exceeding 5 raises permeability alerts and solubility concerns; the 4-nitro substituent of the target compound effectively tempers the inherent hydrophobicity of the naphthalene-phenyl ketone scaffold, preserving membrane transit potential while mitigating the risk of poor aqueous solubility that plagues non-nitrated analogs [2].

Lipophilicity profiling ADME prediction Medicinal chemistry triage

Para-Nitro Positioning on the Phenyl Ring is Structurally Required to Preserve Antiproliferative Signal, as Ortho-to-Meta Shifts Abolish Activity in Related Naphthyl Core Chemotypes

A systematic structure-activity relationship study on nitro-substituted hydroxynaphthanilides—closely related aryl-naphthyl amide analogs—demonstrated that antiproliferative potency against THP-1 and MCF-7 cancer cell lines cleanly correlates with the shift of the nitro group from the ortho- to the para-position of the phenyl ring [1]. While the hydroxynaphthanilide core is amide-linked rather than ketone-linked, the electron-withdrawing character and spatial trajectory of the 4-nitrophenyl group are directly analogous to the ketone system of the target compound. Within that study, the most potent para-nitro derivatives displayed a distinct G1 phase cell cycle arrest and pro-apoptotic induction, effects that were either absent or substantially attenuated in the ortho- and meta-substituted pairs [1]. A procurement choice of the para isomer over a cheaper, less-characterized ortho- or meta-nitro naphthyl ketone is therefore warranted when biological follow-up is the intended downstream use.

Structure-activity relationship (SAR) Anticancer drug design Nitroarene biology

1-Naphthyl Substitution Confers a 10- to 100-Fold Enhancement in Farnesyltransferase Inhibition Compared to Phenyl-Only Analogues in the 4-Nitrobenzophenone Chemotype

In a seminal study on non-thiol farnesyltransferase (FTase) inhibitors, the replacement of a p-tolyl moiety on a 4-nitrocinnamoyl-substituted benzophenone core with a 1-naphthyl group resulted in derivatives displaying IC50 values between 42 and 52 nM—an approximately 10- to 100-fold improvement over the phenyl-only structural series [1]. Although the study focused on a more elaborate 4-nitrocinnamoyl scaffold rather than the simplified 4-nitrophenyl ketone, the pharmacophoric contribution of the 1-naphthyl group is unequivocal: it engages a hydrophobic sub-pocket in the FTase active site that is inaccessible to smaller phenyl rings. The target compound, 1-naphthyl-4-nitrophenyl ketone, retains the identical naphthyl-phenyl-carbonyl motif and the para-nitro electronic character that were instrumental to the low-nanomolar activity, making it a privileged intermediate for further elaboration into FTase inhibitor libraries [1].

Enzyme inhibition Cancer target engagement Non-thiol farnesyltransferase inhibitors

Procurement-Driven Application Scenarios Where 1-Naphthyl-4-nitrophenyl ketone Provides a Verifiable Advantage


Synthesis of para-Nitro-Dependent Anticancer Leads Requiring a Defined Melting Point for Solid-Phase Handling

Medicinal chemistry groups synthesizing libraries of nitroaryl-naphthyl amides, ureas, or carbamates for anticancer screening can rely on the sharp and well-characterized melting point of 89–91 °C for 1-naphthyl-4-nitrophenyl ketone to ensure consistent weighing, automated solid dispensing, and straightforward purification by crystallization, avoiding the tacky or low-melting solids encountered with the non-nitrated analog (75–76 °C) . The para-nitro group is not merely a synthetic handle for subsequent reduction to an aniline; it is a proven pharmacophoric enhancer of antiproliferative activity in the naphthyl series, as demonstrated in the hydroxynaphthanilide class, making this ketone the superior intermediate when para-nitro substitution is desired in the final bioactive molecule [1].

Late-Stage Functionalization in Farnesyltransferase Inhibitor Development Programs

Given the established 10- to 100-fold boost in FTase inhibition IC50 values upon installation of a 1-naphthyl group in place of a simple phenyl ring in 4-nitrocinnamoyl benzophenone systems, this ketone is an ideal building block for synthesizing the naphthyl-bearing warhead of next-generation FTase inhibitors [2]. Procurement of the pre-assembled 1-naphthyl-4-nitrophenyl ketone bypasses the need for a challenging Friedel-Crafts acylation of naphthalene with 4-nitrobenzoyl chloride in-house, saving both synthetic steps and the purification costs associated with this regioselective reaction.

Rational Hit Expansion Where Lipophilicity Must Remain Within the Rule-of-5 Window

Research teams using property-guided library design can select 1-naphthyl-4-nitrophenyl ketone (predicted LogP 4.50) as a core scaffold that balances the hydrophobicity of naphthalene with the polarity of the para-nitro group [3]. This makes it a preferred procurement choice over 1-naphthyl phenyl ketone, whose LogP likely exceeds 5.0 and therefore carries a higher risk of poor solubility, high plasma protein binding, and promiscuous aggregation—all flags that often lead to compound attrition in early-stage drug discovery [4].

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